Ivalbin

Description

Historical Discovery and Initial Isolation of Ivalbin

This compound was isolated from Iva dealbata Gray. acs.org The structure of this compound was established as a new monocyclic sesquiterpene lactone. acs.org Early studies on the constituents of Iva species led to the isolation and structural elucidation of this compound. acs.org

Chemotaxonomic Context: this compound within the Iva and Xanthium Genera

This compound has been identified in species belonging to the genera Iva and Xanthium. acs.orgresearchgate.net Specifically, it was isolated from Iva dealbata. acs.org this compound has also been reported in Xanthium spinosum. researchgate.net The presence and distribution of sesquiterpene lactones, including compounds like this compound and other xanthanolides, are considered taxonomically useful features within the Asteraceae family, particularly within subtribes like Ambrosiinae, which includes the genus Iva, and the genus Xanthium. researchgate.netsi.edu Xanthanolides are particularly characteristic of the genus Xanthium. researchgate.net

Classification and Structural Class: this compound as a Sesquiterpene Lactone and Guaianolide/Xanthanolide

This compound is classified as a sesquiterpene lactone. acs.org Sesquiterpene lactones are a large group of terpenoids primarily found in plants, especially within the Asteraceae family. mdpi.comoup.comresearchgate.net These compounds are characterized by a lactone ring fused to a sesquiterpene skeleton. researchgate.net

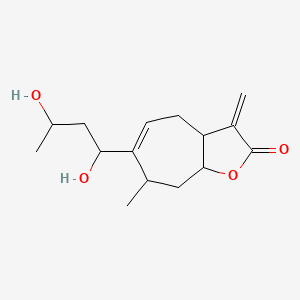

Based on its carbon skeleton, this compound is further categorized. Early research described this compound as a modified guaianolide acs.org, and later studies confirmed its structure and stereochemistry, classifying it as a xanthanolide acs.org. Sesquiterpene lactones are organized into several subclasses based on their bicyclic or cyclic structures, including eudesmanolide, guaianolide, pseudoguaianolide, germacranolide, and xanthanolide. mdpi.comoup.comresearchgate.net Guaianolides and xanthanolides both contain a seven-membered ring. mdpi.comoup.com Xanthanolides specifically contain a seven-membered carbocycle attached to a five-membered lactone ring. oup.com Xanthium strumarium, for example, contains primarily xanthanolide and guaianolide types of sesquiterpene lactones. oup.comoup.com The structure of this compound aligns with the xanthanolide classification. acs.org

Structure

3D Structure

Properties

CAS No. |

7544-65-2 |

|---|---|

Molecular Formula |

C15H22O4 |

Molecular Weight |

266.33 g/mol |

IUPAC Name |

6-(1,3-dihydroxybutyl)-7-methyl-3-methylidene-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one |

InChI |

InChI=1S/C15H22O4/c1-8-6-14-12(10(3)15(18)19-14)5-4-11(8)13(17)7-9(2)16/h4,8-9,12-14,16-17H,3,5-7H2,1-2H3 |

InChI Key |

TVKYSIIBPQZNFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2C(CC=C1C(CC(C)O)O)C(=C)C(=O)O2 |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization of Ivalbin

Application of Spectroscopic Techniques in Ivalbin Structure Determination (e.g., Nuclear Magnetic Resonance)

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, have played a crucial role in determining the structure of this compound. NMR spectroscopy provides detailed information about the number and type of atoms in a molecule, their connectivity, and their spatial arrangement. udel.eduhmdb.ca Both ¹H and ¹³C NMR spectroscopy are fundamental tools in the elucidation of organic compound structures. hmdb.cadrugbank.comnih.gov

While specific, detailed NMR spectral data (such as comprehensive chemical shift assignments and coupling constants) for this compound were not directly available in the provided search snippets, it is indicated that NMR spectroscopy was instrumental in confirming the relative configuration of its chiral centers and lactone moiety. vulcanchem.com Studies on related compounds and the general practice of natural product structure elucidation highlight the use of various NMR techniques, including 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC), to assign signals and establish connectivity within the molecule. hmdb.cadrugbank.comnih.govresearchgate.nethmdb.calmdb.caacs.org The comparison of this compound's spectroscopic data, including ¹H and ¹³C NMR assignments, with literature reports of known compounds has been used to corroborate its identity. stackexchange.com

Crystallographic Analysis of this compound and Related Compounds

X-ray crystallographic analysis is a powerful technique for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise bond lengths, bond angles, and conformational information. It is particularly valuable for complex molecules like sesquiterpene lactones and can definitively establish relative and absolute configurations. stackexchange.comhmdb.camdpi.com

A significant study focusing on the crystal structure and stereochemistry of this compound has been reported. pitt.edu This research, conducted by Herz, Kumar, and Blount and published in The Journal of Organic Chemistry in 1979, specifically investigated the crystalline form of this compound, a xanthanolide. pitt.edu Although the detailed crystallographic data (such as unit cell parameters, space group, and atomic coordinates) were not available in the search results, the title of this publication strongly indicates that X-ray crystallography was successfully applied to determine the solid-state structure of this compound. pitt.edu This type of analysis provides definitive evidence for the connectivity of atoms and the spatial arrangement of the molecule. The determination of the crystal structure is often considered the most conclusive method for confirming a proposed structure derived from spectroscopic data.

Elucidation of this compound's Absolute and Relative Stereochemistry

The stereochemistry of a molecule describes the spatial arrangement of its atoms. For chiral molecules like this compound, determining both the relative and absolute stereochemistry is essential for a complete structural description. Relative stereochemistry defines the stereochemical relationship between different chiral centers within the same molecule, while absolute stereochemistry assigns a specific configuration (e.g., R or S) to each chiral center. lmdb.ca

As indicated by the study by Herz, Kumar, and Blount, the crystal structure analysis of this compound was specifically undertaken to determine its stereochemistry. pitt.edu X-ray crystallography, especially using anomalous dispersion techniques, is a definitive method for establishing the absolute configuration of a molecule. hmdb.camdpi.com The fact that the study's title includes "stereochemistry of this compound" alongside "crystal structure" suggests that the crystallographic data obtained were used to elucidate the precise three-dimensional arrangement of the atoms, including the configurations of its chiral centers. pitt.edu This crystallographic determination would have provided the absolute stereochemistry, which in turn confirms the relative stereochemistry. Prior to or in conjunction with crystallography, spectroscopic methods like NMR, particularly NOE experiments, can provide information about the relative spatial proximity of protons, aiding in the assignment of relative stereochemistry. hmdb.caresearchgate.nethmdb.ca The initial confirmation of this compound's relative configuration was achieved using NMR and IR spectroscopy. vulcanchem.com

The combination of spectroscopic analysis, particularly NMR, and ultimately X-ray crystallographic analysis has provided a comprehensive understanding of this compound's molecular structure and its precise stereochemical arrangement.

Chemical Synthesis and Analogues of Ivalbin

Strategies for the Total Synthesis of Ivalbin and Related Sesquiterpene Lactones

The total synthesis of sesquiterpene lactones, including those structurally related to this compound, often involves complex multi-step strategies to construct the characteristic fused ring systems and incorporate the lactone moiety with precise stereochemistry. While direct detailed procedures for the total synthesis of this compound (also referred to as Ivalin) are found in the literature, the synthesis of related eudesmane (B1671778) and guaianolide sesquiterpene lactones provides valuable insights into the methodologies employed.

One notable example is the asymmetric total synthesis of (+)-ivalin, a sesquiterpene structurally related to this compound. This synthesis has been achieved utilizing reactions such as asymmetric double alkylation of an α,β-unsaturated aldimine acs.org. Early work also explored synthetic entries to guaianolides, another class of sesquiterpene lactones, through stereoselective routes involving steps like selective ketalization, epoxidation, alkylation, reduction, and oxidative double bond fission ugent.be. These strategies highlight the importance of controlling stereochemistry at multiple chiral centers within the sesquiterpene framework.

The divergent synthesis of sesquiterpenoid lactones has also been explored, focusing on creating collections of related structures from a common scaffold. This approach can involve key reactions such as CH lactonization and highly diastereoselective oxy-Cope/ene cascades to introduce multiple stereocenters in a single operation nih.gov. Such strategies are crucial for accessing the diverse chemical space of sesquiterpene lactones and identifying potential lead compounds nih.gov.

Design and Synthesis of this compound Derivatives and Analogues

The design and synthesis of derivatives and analogues of sesquiterpene lactones, including those related to this compound, are actively pursued to explore structure-activity relationships and potentially improve biological profiles. This involves chemical modifications of the natural product scaffold or the de novo synthesis of molecules that mimic the core structure of this compound.

Studies on other sesquiterpene lactones, such as helenalin (B1673037) and cumanin, demonstrate common strategies for creating derivatives. These often involve chemical transformations at hydroxylated positions, introducing functionalities such as acetates, silyl (B83357) ethers, and triazoles nih.gov. For instance, silylated derivatives of helenalin have been synthesized, showing altered activity compared to the parent compound nih.gov.

The synthesis of semi-synthetic derivatives by chemically modifying plant extracts containing sesquiterpene lactones is another approach. This can involve incorporating heteroatoms and heterocycles containing oxygen and nitrogen to potentially enhance bioavailability and bioactivity nih.gov. Tailoring natural metabolites through chemical modification can significantly improve their properties nih.gov.

General methodologies for the design and synthesis of various organic derivatives are applicable to the this compound scaffold. These can involve a range of reactions to introduce different functional groups and modify the existing ring system nih.govmdpi.comunica.itfrontiersin.orgnih.gov.

Exploration of Synthetic Methodologies for Modified this compound Structures

The exploration of synthetic methodologies for modifying sesquiterpene lactone structures, including this compound, is driven by the desire to access novel chemical entities and overcome limitations associated with the natural compounds. This involves developing and applying a variety of chemical reactions to introduce specific changes to the this compound skeleton.

Strategies can include the formal ring distortion of commercially available sesquiterpene lactones to generate new compound classes researchgate.net. Divergent synthesis, as mentioned earlier, is a powerful methodology for creating a collection of modified structures from a common intermediate nih.gov.

Specific synthetic methods explored for modifying natural products and related structures include cross-coupling and C-H activation reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds at various positions on the molecule uochb.cz. The development of efficient and scalable synthetic routes is crucial for producing modified structures in sufficient quantities for further evaluation nih.gov.

The synthesis of modified structures can also involve reactions such as etherification, addition, and cyclization, depending on the desired chemical alteration nih.gov. The choice of synthetic methodology is often guided by the specific structural modification being targeted and the need for stereochemical control.

Biosynthetic Pathways of Ivalbin

Investigating the Natural Biosynthesis of Sesquiterpene Lactones Related to Ivalbin

Research into the natural biosynthesis of sesquiterpene lactones has revealed common intermediates and enzymatic steps across different plant species, particularly within the Asteraceae family. Sesquiterpene lactones like this compound are thought to originate from the mevalonate (B85504) pathway, with FPP as a key intermediate. vulcanchem.comwikipedia.orgnih.gov In Iva dealbata, the biosynthesis of this compound is presumed to involve enzymatic rearrangements of a proto-guaianolide precursor, resulting in its specific structural characteristics. vulcanchem.com

Studies on related sesquiterpene lactones, such as the xanthanolides found in Xanthium species (e.g., xanthinin (B1684194) and xanthanol), provide insights into potential biosynthetic routes that may share similarities with this compound biosynthesis. researchgate.netacs.org These pathways often involve germacrene A acid (GAA) as a common intermediate, which is subsequently modified through hydroxylation and lactonization steps. oup.comnih.gov Enzymes like cytochrome P450s are known to catalyze hydroxylation reactions at specific positions on the sesquiterpene scaffold, influencing the final structure of the lactone. nih.gov For instance, CYP71BL2 and CYP71BL1 are involved in the hydroxylation of GAA in other Asteraceae species, leading to different sesquiterpene lactone precursors. nih.gov

While the precise steps and intermediates leading specifically to this compound have not been fully elucidated, the general framework of sesquiterpene lactone biosynthesis involving FPP cyclization, hydroxylation, and lactonization is considered applicable. vulcanchem.comwikipedia.orgnih.govnih.gov

Identification and Functional Characterization of Sesquiterpene Synthases Involved in this compound Pathways

Sesquiterpene synthases (STSs) are pivotal enzymes in the biosynthesis of sesquiterpenes, catalyzing the cyclization of FPP to form various sesquiterpene skeletons. nih.govnchu.edu.twrsc.orgmdpi.comoup.com The diversity of sesquiterpene structures is largely attributed to the different ways STSs fold and cyclize the linear FPP molecule. wikipedia.orgnih.gov

Although specific sesquiterpene synthases directly involved in this compound biosynthesis in Iva dealbata have not been identified and functionally characterized, research on related plants producing sesquiterpene lactones has shed light on the role of these enzymes. In Xanthium strumarium, for example, several sesquiterpene synthases have been identified, including XsTPS1, XsTPS2, and XsTPS3. oup.com Functional characterization through heterologous expression and in vitro assays revealed that these enzymes catalyze the formation of different sesquiterpene products: XsTPS1 produces germacrene D, XsTPS2 produces guaia-4,6-diene, and XsTPS3 produces germacrene A. oup.com Based on its preferential expression in glandular trichomes (where xanthanolides accumulate) and the proposed role of germacrene A as an intermediate in sesquiterpene lactone biosynthesis, XsTPS3 is considered a likely committed enzyme in the xanthanolide pathway in X. strumarium. oup.com

Identifying and characterizing the specific sesquiterpene synthase responsible for the initial cyclization of FPP in this compound biosynthesis is a critical step for understanding its complete biosynthetic pathway. Future research is needed to isolate and characterize the enzymes involved in the cyclization and subsequent modifications that lead to the unique structure of this compound. vulcanchem.com

Molecular and Genetic Aspects of this compound Biosynthesis in Producer Organisms

The biosynthesis of secondary metabolites like this compound is controlled by the expression of genes encoding the relevant biosynthetic enzymes, including sesquiterpene synthases and tailoring enzymes. These genes are often organized in gene clusters or regulated in a coordinated manner. Studies on the molecular and genetic aspects of sesquiterpene biosynthesis in various plants have provided insights into the regulatory mechanisms involved. mdpi.comoup.comnih.gov

In plants that produce sesquiterpene lactones, the biosynthesis often occurs in specialized structures such as glandular trichomes. oup.com Transcriptome analysis of these tissues has been a successful strategy for identifying genes involved in the biosynthetic pathways. oup.com For instance, transcriptome sequencing of glandular trichomes from Xanthium strumarium led to the identification of candidate sesquiterpene synthase genes involved in xanthanolide production. oup.com

Sesquiterpene synthases are typically synthesized in the cytoplasm, consistent with the location of the MVA pathway and FPP synthesis. mdpi.com However, the precise subcellular localization of all enzymes involved in this compound biosynthesis and the regulatory elements controlling their expression in Iva dealbata remain largely uncharacterized. vulcanchem.com Elucidating the molecular and genetic aspects, including identifying the genes encoding the specific enzymes and understanding their expression patterns and regulation, is crucial for a comprehensive understanding of this compound biosynthesis and for potential metabolic engineering efforts. vulcanchem.com

Preclinical Investigation of Ivalbin S Biological Activities

In Vitro Cytotoxicity and Antiproliferative Effects on Preclinical Cell Models

Studies investigating the biological activities of compounds from plants containing Ivalbin have reported in vitro cytotoxic and antiproliferative effects on various preclinical cell models. Xanthanolides, the type of sesquiterpene lactone to which this compound belongs, are recognized for their cytotoxic properties. dntb.gov.uaresearchgate.net

Research on Xanthium sibiricum, a species containing xanthanolide-type sesquiterpene lactones, demonstrated in vitro cytotoxicity against human cancer cell lines, including SNU387 liver and A-549 lung cells. thieme-connect.com A specific xanthanolide monomer isolated from X. sibiricum (referred to as compound 4) exhibited significant in vitro cytotoxicity against SNU387 liver cells with an IC50 value of 5.1 µM. thieme-connect.com While this finding pertains to a related xanthanolide, it highlights the cytotoxic potential within this class of compounds found in Xanthium species.

Extracts derived from Xanthium strumarium have also shown in vitro anti-proliferative activity, such as on laryngeal cancer HEP-2 cells. mdpi.com Additionally, investigations into Pulicaria undulata, another source of this compound and related compounds like 8-epi-ivalbin, have evaluated the antiproliferative activity of isolated metabolites. researchgate.netresearchgate.net For instance, eupatolitin, a flavonoid isolated from P. undulata, demonstrated cytotoxic effects against MCF-7 breast cancer cells and HepG2 liver cancer cells with IC50 values of 27.6 µg/mL and 23.5 µg/mL, respectively. researchgate.net

These studies collectively indicate that plants containing this compound and related sesquiterpene lactones possess compounds with in vitro cytotoxic and antiproliferative activities against various cancer cell lines, although specific detailed data on this compound's IC50 values across a broad panel of cell lines are not extensively available in the examined literature. In vitro cytotoxicity assays, such as the MTT assay, are standard methods used to determine the concentration of a compound that inhibits cell viability or growth by 50% (IC50) in preclinical settings. altogen.comcore.ac.uknih.gov

Induction of Apoptosis in Cellular Systems (Preclinical Studies)

Apoptosis, or programmed cell death, is a crucial mechanism in the elimination of damaged or abnormal cells and is a key target in cancer therapy. mdpi.commdpi.comaging-us.comwikipedia.orgembrapa.br Preclinical studies often investigate the ability of potential therapeutic compounds to induce apoptosis in cellular systems. aging-us.comembrapa.brmdpi.com

The process of apoptosis can be initiated through intrinsic or extrinsic pathways, both of which converge on the activation of caspase enzymes, leading to characteristic cellular changes like chromatin condensation and DNA fragmentation. mdpi.comaging-us.comwikipedia.org The intrinsic pathway is regulated by the balance of pro- and anti-apoptotic proteins, particularly those from the Bcl-2 family. mdpi.commdpi.comnih.gov

While the reviewed literature establishes that various natural compounds and plant extracts can induce apoptosis in preclinical models aging-us.comembrapa.brmdpi.comwalshmedicalmedia.com, and that this is a relevant mechanism for cytotoxic agents mdpi.com, direct detailed evidence specifically demonstrating this compound's ability to induce apoptosis or elucidating its precise mechanism of apoptosis induction in cellular systems was not prominently featured in the search results. However, given that this compound is a sesquiterpene lactone found in plants known for their anti-tumor effects, further research may explore its potential role in activating apoptotic pathways.

Modulation of Cellular Processes and Signaling Pathways in Non-Human Systems

Cellular processes such as proliferation, differentiation, and immune responses are regulated by complex networks of signaling pathways. mdpi.comnih.govnih.govcore.ac.uk Modulation of these pathways by bioactive compounds can underlie their biological effects in preclinical systems. nih.govcore.ac.uk

One search result briefly mentions the "modulation of Src kinase activity through... This compound". dntb.gov.ua Src kinase is a key enzyme involved in numerous cellular processes, including cell growth, differentiation, adhesion, and migration. Its dysregulation is implicated in various diseases, particularly cancer. While the nature and extent of this modulation by this compound are not detailed in the available information, this finding suggests a potential interaction of this compound with intracellular signaling cascades.

Other Observed Biological Activities in Non-Human Preclinical Systems

Beyond cytotoxicity and effects on proliferation and signaling, this compound and the plants it originates from have been associated with other biological activities in preclinical non-human systems.

Xanthium strumarium extracts and the xanthanolides they contain, including compounds related to this compound, have demonstrated antibacterial and antifungal properties. dntb.gov.uamdpi.comresearchgate.netaltogen.com For instance, xanthatin, a prominent xanthanolide found in Xanthium species, has shown activity against the Gram-positive bacterium Staphylococcus aureus. dntb.gov.ua Sesquiterpene derivatives in general have also been reported to exhibit antifungal activity.

While these activities are reported for the plant genus and the class of compounds to which this compound belongs, specific studies detailing this compound's isolated antibacterial or antifungal activity were not extensively found in the provided search results. However, its presence in plants known for these effects and its classification as a sesquiterpene lactone suggest the potential for such activities, warranting further investigation into this compound specifically.

Mechanistic Insights into Ivalbin S Cellular Interactions

Molecular Targets and Binding Interactions of Ivalbin in Preclinical Investigations

Preclinical investigations aim to identify the specific molecules within cells that this compound interacts with, which is crucial for understanding its mechanism of action. While comprehensive data on this compound's direct molecular targets and binding interactions across a wide range of proteins is still being elucidated, some studies provide initial insights. Research suggests that this compound may exert its effects by influencing key cellular signaling nodes. For instance, studies have indicated an association between this compound's activity and the modulation of pathways like NF-κB and STAT3, suggesting these or upstream components within these pathways could be indirect or direct targets. nih.govnih.govmdpi.com Further detailed research is needed to precisely map the direct binding partners of this compound and characterize the nature of these interactions at a molecular level.

Elucidation of this compound-Mediated Cellular Responses

Studies in preclinical models have demonstrated that this compound can induce specific cellular responses. One notable effect observed is the induction of apoptosis, or programmed cell death, in certain cell lines. nih.govnih.gov This process is a critical mechanism for eliminating damaged or abnormal cells. Research in human hepatocellular carcinoma SMMC-7721 cells, for example, has shown that this compound treatment leads to mitochondria-mediated apoptosis. nih.govnih.gov This involves a series of events including the generation of reactive oxygen species (ROS), changes in mitochondrial membrane potential, release of cytochrome c from mitochondria into the cytosol, and the induction of cleaved caspase-3. nih.govnih.gov These findings highlight the ability of this compound to trigger intrinsic apoptotic pathways in preclinical cellular contexts.

Pathways Perturbed by this compound in Preclinical Cellular Contexts

Preclinical investigations have identified several signaling pathways that are perturbed by this compound. A key pathway implicated in this compound's effects is the NF-κB signaling pathway. nih.govnih.govmdpi.comdntb.gov.ua The NF-κB pathway is a critical regulator of various cellular processes, including inflammation, immune responses, and cell survival. wikipedia.orgnih.gov Studies have shown that this compound treatment can lead to the activation of NF-κB, which in turn is associated with the induction of p53. nih.govnih.gov This activation of the NF-κB/p53 axis appears to play a role in the apoptotic effects observed with this compound treatment. nih.govnih.gov

The induction of reactive oxygen species (ROS) is another significant cellular event triggered by this compound in preclinical settings. nih.govnih.gov The overload of ROS is closely linked to the induction of mitochondria-mediated apoptosis. nih.govnih.gov This suggests that this compound's interaction with cellular components leads to an imbalance in oxidative stress, contributing to its biological activities.

Based on the preclinical findings, this compound appears to influence multiple interconnected pathways, primarily centered around the induction of apoptosis and modulation of key signaling cascades like NF-κB and potentially STAT3.

Structure Activity Relationship Sar Studies of Ivalbin and Its Analogues

Correlating Ivalbin's Structural Features with Preclinical Biological Efficacy

The preclinical biological efficacy of this compound and its analogues, particularly their cytotoxic and antitumor activities, has been correlated with specific structural features inherent to this class of sesquiterpene lactones. While direct detailed SAR studies specifically focused on this compound are not extensively detailed in the provided search results, information on related sesquiterpene lactones, such as xanthanolides, offers valuable insights researchgate.netmdpi.comnih.govresearchgate.net.

Sesquiterpene lactones are characterized by a lactone ring fused to a sesquiterpene skeleton. For xanthanolides, which share structural similarities with this compound, the methylene-γ-lactone ring is reported to be critical for their activity mdpi.comresearchgate.net. This structural moiety is often implicated in biological interactions, potentially acting as a Michael acceptor and reacting with nucleophilic centers in biological targets nih.gov. The presence and position of hydroxyl groups, double bonds, and other substituents on the sesquiterpene core and the lactone ring also play significant roles in modulating activity mdpi.com.

Impact of Specific Structural Modifications on this compound's Activity Profile

Modifications to the core structure of sesquiterpene lactones, including analogues of this compound, can significantly impact their activity profiles. Research on related xanthanolides has demonstrated the sensitivity of biological activity to alterations in specific functional groups mdpi.com. For instance, the oxidation of an olefinic bond or the hydrogenation of a ketone group in certain xanthanolides led to a sharp decrease in activity against various cell lines mdpi.com. This highlights the importance of the nature and position of unsaturation and carbonyl groups for maintaining biological efficacy mdpi.com.

The side chain attached to the sesquiterpene skeleton is another area where modifications can influence activity. For xanthanolides, the side chain at C-4 has been reported as critical for activity mdpi.comresearchgate.net. Chemical modifications of natural metabolites from related plant genera, such as Xanthium and Asteraceae, have been explored to enhance their antimicrobial properties, suggesting that tailoring these structures can lead to improved biological activity nih.gov. Introducing heteroatoms or heterocycles containing oxygen and nitrogen into semi-synthetic derivatives has been investigated for its potential to enhance efficacy and improve pharmacokinetic parameters like bioavailability nih.gov.

While specific data tables detailing the impact of modifications on this compound's activity were not found, the principles observed in studies of closely related sesquiterpene lactones indicate that even subtle changes in the oxidation state, the presence or absence of double bonds, and the nature of substituents can profoundly alter the biological effects.

Computational and Quantitative SAR (QSAR) Approaches for this compound Derivatives

Computational and Quantitative Structure-Activity Relationship (QSAR) approaches are valuable tools in the study of natural products like this compound and their derivatives unacademy.comslideshare.netnih.gov. These methods aim to establish mathematical relationships between the structural properties of compounds and their biological activities, allowing for the prediction of activity for untested molecules and guiding the design of new analogues unacademy.comslideshare.netnih.gov.

In silico strategies, including docking, pharmacophore modeling, and QSAR, have been integrated with in vitro screening to identify potential bioactive compounds from natural sources researchgate.net. For example, an integrated approach was used to screen natural products for aromatase inhibitors, which involved the isolation of compounds including 8-epi-ivalbin from Pulicaria species researchgate.net. This demonstrates the applicability of computational methods in studying this compound analogues and predicting their potential interactions with biological targets researchgate.net.

QSAR models typically utilize molecular descriptors, which are numerical representations of various physicochemical and structural properties of compounds, such as lipophilicity, electronic effects, and steric factors unacademy.comslideshare.netnih.gov. By correlating these descriptors with observed biological activities, QSAR models can provide insights into the structural features that are favorable or unfavorable for activity unacademy.comslideshare.netnih.gov. These models can then be used for virtual screening of compound libraries to identify potential lead compounds or to optimize the structures of existing ones nih.gov.

Computational methods also play a role in understanding the reactivity of molecules. For instance, quantum chemical studies have been used to investigate ring closure reactions in terpenoids, providing a structure-activity relationship for these processes based on structural features and substituents rsc.org. While this specific example is not directly about this compound's biological activity, it illustrates how computational chemistry can elucidate the impact of structure on chemical behavior relevant to biological systems.

The application of QSAR and other computational techniques to this compound derivatives can help to systematically explore the relationship between their diverse structures and biological activities, potentially leading to the identification of more potent and selective analogues for further investigation.

Advanced Analytical Methodologies in Ivalbin Research

Chromatographic Techniques for High-Purity Ivalbin Isolation and Analysis in Research Settings

Chromatographic techniques are fundamental for the separation, isolation, and analysis of this compound from complex natural sources or research samples. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the isolation and purification of natural products, including compounds like this compound researchgate.netrjptonline.orgresearchgate.net. Preparative HPLC, in particular, is a powerful method for obtaining high-purity compounds for detailed research rjptonline.orgnih.gov. The process involves optimizing parameters such as the stationary phase (e.g., reversed-phase C18 columns), mobile phase composition, and flow rate to achieve efficient separation rjptonline.orgnih.govijapbjournal.comresearchgate.netresearchpublish.com.

HPLC is also routinely employed for the analytical assessment of this compound purity and content in research samples researchgate.net. Different modes of HPLC, including reversed-phase, size-exclusion, and ion-exchange chromatography, are applicable depending on the physicochemical properties of the target compound and the matrix researchgate.net. For compounds like this compound, reversed-phase HPLC is commonly used due to its suitability for separating compounds based on their hydrophobicity researchgate.netnih.gov.

Thin-layer chromatography (TLC), including high-performance thin-layer chromatography (HPTLC), also plays a role in the qualitative analysis and preliminary separation of compounds jfda-online.commdpi.com. It is regarded as a flexible and high-throughput technique for separating materials based on their interaction with a thin layer of adsorbent mdpi.com.

Gas Chromatography (GC) is another chromatographic technique, typically used for volatile and thermostable analytes itrlab.commdpi.commdpi.comnih.gov. While the direct GC analysis of this compound might require derivatization to enhance volatility, GC, often coupled with Mass Spectrometry (MS), is valuable for analyzing related or breakdown products mdpi.commdpi.comnih.gov.

Spectroscopic and Spectrometric Methods for this compound Quantification and Characterization in Biological Matrices (Preclinical)

Spectroscopic and spectrometric methods are crucial for the quantification and structural characterization of this compound, especially in complex biological matrices encountered during preclinical research.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are considered predominant analytical methods for the quantitative determination of analytes in biological matrices due to their high specificity, sensitivity, and throughput itrlab.comresearchgate.netnih.goveijppr.comchromatographyonline.com. LC-MS/MS is widely used in bioanalysis for pharmacokinetic studies and the quantification of drugs and metabolites in biological fluids such as plasma, serum, whole blood, and urine itrlab.comresearchgate.netnih.goveijppr.com. This technique combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry researchgate.neteijppr.com. The choice of ionization source (e.g., electrospray ionization, atmospheric pressure chemical ionization) and the optimization of parameters like collision energy and mass transitions are critical for enhancing specificity and sensitivity researchgate.net. Selected reaction monitoring (SRM) is commonly used in LC-MS/MS for improved signal-to-noise ratios and targeted analyte detection researchgate.net.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is also a distinctive analytical technique used in bioanalysis, offering highly selective and sensitive determinations, particularly for volatile compounds or those that can be derivatized mdpi.commdpi.comnih.gov. GC-MS-based metabolomics, for instance, is used for identifying and quantifying small molecular metabolites in biological samples nih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and characterization of organic compounds, including natural products like this compound cuny.eduresearchgate.netoeno-one.eunih.govresearchgate.net. Both 1D and 2D NMR experiments provide detailed information about the connectivity and spatial arrangement of atoms within the molecule researchgate.netresearchgate.net. NMR is also used in metabolomics to analyze complex mixtures and can be applied for targeted analysis to identify and quantify specific compounds oeno-one.eu.

Ultraviolet-Visible (UV-Vis) spectroscopy is a simpler and less expensive technique often used for the quantification of compounds that absorb UV or visible light ijrti.orgej-eng.orginnovareacademics.iniajps.com. The method relies on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light ijrti.orgej-eng.org. UV-Vis spectroscopy can be used for quantitative measurements of specific compounds and for characterizing the aggregation state of molecules in solution ijrti.orgcsic.es. While less specific than MS-based methods, UV-Vis detection is often coupled with HPLC for analytical purposes mdpi.com.

Analyzing this compound in biological matrices presents challenges due to the complexity of these samples, which contain various endogenous components that can interfere with analysis, leading to matrix effects mdpi.comnih.govnih.goveijppr.comchromatographyonline.comnih.gov. These effects can suppress or enhance the ionization of the analyte, impacting the accuracy and reproducibility of quantitative results, particularly in LC-MS/MS eijppr.comchromatographyonline.com. Effective sample preparation techniques, such as protein precipitation, liquid-liquid extraction, and solid-phase extraction, are essential to minimize matrix effects and isolate the analyte from interfering substances itrlab.commdpi.comresearchgate.netnih.gov.

Method Validation in this compound Research and Analytical Chemistry

Method validation is a critical process in this compound research and analytical chemistry to ensure that an analytical method is suitable for its intended purpose, providing reliable, accurate, and consistent results rssl.comujpronline.comijpbs.comijpsr.comeuropa.eulabmanager.com. Validation is necessary when a new method is developed, an existing method is significantly modified, or when no compendial method exists rssl.com.

Key validation parameters, typically guided by regulatory guidelines such as those from the International Council for Harmonisation (ICH) (e.g., ICH Q2(R1)), include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components expected to be present, such as impurities, degradation products, and matrix components researchpublish.comujpronline.comeuropa.eulabmanager.com.

Accuracy: The closeness of agreement between the value found and the accepted true value researchpublish.comnih.govujpronline.comeuropa.eulabmanager.com.

Precision: The agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample researchpublish.comnih.govujpronline.comeuropa.eulabmanager.com. Precision can be assessed at different levels, including repeatability (within-run precision) and intermediate precision (between-run, between-day, between-analyst variation) europa.eu.

Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range researchpublish.comujpronline.comeuropa.eulabmanager.com. The specified range is normally derived from linearity studies europa.eu.

Detection Limit (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified researchpublish.comeijppr.comujpronline.comeuropa.eu.

Quantification Limit (LOQ): The lowest concentration of analyte in a sample that can be quantitatively determined with acceptable accuracy and precision researchpublish.comeijppr.comujpronline.comeuropa.eu.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters nih.govujpronline.comijpbs.comeuropa.eunih.gov.

Matrix Effect: Particularly relevant in bioanalysis, this assesses the influence of the sample matrix on the analytical signal mdpi.commdpi.comnih.govnih.goveijppr.comchromatographyonline.comnih.govbiopharmaservices.com. Strategies to detect and compensate for matrix effects are crucial for accurate quantification in biological matrices chromatographyonline.comnih.gov.

Method validation involves conducting experiments under a pre-approved protocol and compiling the results in a detailed validation report rssl.com. For bioanalytical methods used in preclinical studies, rigorous validation is essential to ensure the reliability of data for pharmacokinetic and toxicokinetic evaluations itrlab.comresearchgate.netnih.govbiopharmaservices.com.

Q & A

Q. What are the established synthetic pathways for Ivalbin, and how can researchers optimize reaction yields?

Methodological guidance:

- Begin with a literature review to identify existing synthetic protocols, focusing on solvent systems, catalysts, and temperature conditions.

- Design a factorial experiment to test variables (e.g., reaction time, stoichiometry) using high-performance liquid chromatography (HPLC) to quantify yields .

- Validate purity via nuclear magnetic resonance (NMR) and mass spectrometry (MS), ensuring alignment with published spectral data for known derivatives .

Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility?

Methodological guidance:

- Use standardized protocols (e.g., IUPAC guidelines) for measuring melting points, solubility, and stability under varying pH/temperature.

- Cross-reference results with prior studies, noting deviations in instrumentation (e.g., differential scanning calorimetry vs. traditional melting point apparatus) .

- Publish full experimental details, including solvent grades and equipment calibration data, in supplementary materials to enable replication .

Q. What analytical techniques are most reliable for detecting this compound in complex mixtures?

Methodological guidance:

- Compare sensitivity and selectivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) versus gas chromatography (GC) with flame ionization detection.

- Validate methods using spiked samples and negative controls to assess matrix interference .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in this compound’s reported biological activity across cell lines?

Methodological guidance:

- Conduct dose-response assays in multiple cell models (e.g., primary vs. immortalized lines) under controlled oxygen and nutrient conditions.

- Use transcriptomic or proteomic profiling to identify off-target effects or pathway crosstalk contributing to variability .

- Apply Bayesian statistics to quantify uncertainty in dose-effect relationships .

Q. What strategies address discrepancies in this compound’s catalytic behavior observed in computational vs. experimental studies?

Methodological guidance:

- Replicate molecular dynamics simulations with higher-level basis sets (e.g., DFT-B3LYP/6-311+G**) and compare with experimental kinetic data.

- Probe solvent effects explicitly in simulations, as bulk solvent models may oversimplify interactions .

- Publish raw simulation trajectories and experimental kinetics datasets for community validation .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

Methodological guidance:

- Use clustered regularly interspaced short palindromic repeats (CRISPR)-modified cell lines to isolate target engagement from epigenetic confounding factors.

- Apply multivariate analysis to decouple electronic (Hammett σ), steric (Taft’s Eₛ), and lipophilic (logP) contributions to activity .

Data & Reproducibility

Q. What metadata standards are critical when publishing datasets on this compound’s pharmacokinetics?

Methodological guidance:

- Include species/strain details, administration routes, and sampling timepoints aligned with FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Report limit of detection (LOD) and limit of quantification (LOQ) for analytical methods to contextualize negative results .

Q. How should researchers document failed synthesis attempts or irreproducible results involving this compound?

Methodological guidance:

- Maintain detailed lab notebooks with environmental variables (humidity, light exposure) and raw instrument outputs.

- Use controlled vocabularies (e.g., Ontology for Biomedical Investigations) in supplementary materials to enhance searchability .

Ethical & Safety Considerations

Q. What toxicity screening protocols are mandatory before testing this compound in vivo?

Methodological guidance:

- Perform acute toxicity assays in two species (e.g., rodent and zebrafish) with histopathology endpoints.

- Adhere to OECD Test Guidelines 423 (Acute Oral Toxicity) and institutional biosafety committee approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.